molecular formula C8H7FO2 B1585215 Phenyl fluoroacetate CAS No. 404-15-9

Phenyl fluoroacetate

Cat. No. B1585215
CAS RN: 404-15-9
M. Wt: 154.14 g/mol
InChI Key: HSLTXXUPJDQIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl fluoroacetate is a fluorinated compound. Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . Fluorinated natural products in nature are rare, and the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorides has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is essential for their production . The direct formation of the C-F bond by fluorinase is the most effective and promising method . Fluorine-containing phenyl acetate derivatives were synthesized, and their hypnotic potencies and durations of LORR following bolus or infusion administration were determined in mice, rats, and rabbits .


Molecular Structure Analysis

The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Structural analysis showed that the difluoromethyl bridged the interaction known to be essential for the activation of single fluorine in 5´-FDA .


Chemical Reactions Analysis

Enzymatic defluorination of fluorinated compounds has gained increasing attention . Here, we review the defluorination reactions of aliphatic and aromatic compounds containing fluorine by native enzymes, including fluoroacetate dehalogenase, fluoroacetate-specific defluorinase, 4-fluorobenzoate dehalogenase, defluorinating enoyl-CoA hydratase/hydrolase, 4-fluorophenol monooxygenase, and peroxygenase-like LmbB2 .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Moreover, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Safety And Hazards

Phenyl fluoroacetate is a flammable solid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

The distribution, applications, and future development trends of fluorinated compounds are also outlined . The potential of enzyme and microbial engineering to advance PFAS degradation strategies and provide insights for future research in this field is emphasized . The rapid recovery might make compound 5j suitable for precise titration and allow swift and clear-headed recovery of consciousness and early home readiness .

properties

IUPAC Name

phenyl 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLTXXUPJDQIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960800
Record name Phenyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl fluoroacetate

CAS RN

404-15-9
Record name Acetic acid, fluoro-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl fluoroacetate
Reactant of Route 2
Reactant of Route 2
Phenyl fluoroacetate
Reactant of Route 3
Reactant of Route 3
Phenyl fluoroacetate
Reactant of Route 4
Reactant of Route 4
Phenyl fluoroacetate
Reactant of Route 5
Reactant of Route 5
Phenyl fluoroacetate
Reactant of Route 6
Phenyl fluoroacetate

Citations

For This Compound
3
Citations
VJ Feil, JM Sugihara - Organic Mass Spectrometry, 1972 - Wiley Online Library
… In support of this explanation we found the ionization potential of phenyl propionate < phenyl acetate < phenyl chloroacetate N phenyl fluoroacetate with an overall difference of 0.2 eV; …
A KANDEL - 1952 - search.proquest.com
… Further support for either of these concepts is given by Saunders and Stacey (53) who have compared the toxicity of phenyl fluoroacetate with methyl fluoroacetate The LD^q for the …
Number of citations: 0 search.proquest.com
TH Shie, YL Chiang, JJ Lin, YK Li, LC Lo - Carbohydrate research, 2006 - Elsevier
Chemical probes that selectively label the glycoside hydrolase (GH) subfamilies have proven to be a powerful tool in GH-related research. We have previously demonstrated the design …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.